

# Hexamethylene Bisacetamide CAS number 3073-59-4 properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Hexamethylene Bisacetamide*

Cat. No.: *B1673145*

[Get Quote](#)

An In-depth Technical Guide to **Hexamethylene Bisacetamide** (CAS: 3073-59-4)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Hexamethylene Bisacetamide** (HMBA), a hybrid polar compound, is a significant agent in cellular biology and oncology research. Primarily recognized for its ability to induce terminal differentiation and apoptosis in a wide range of neoplastic cell lines, HMBA has been instrumental in studying the molecular mechanisms that govern cell cycle arrest and maturation.<sup>[1]</sup> Its pleiotropic effects are mediated through the modulation of critical signaling pathways, including the inhibition of prosurvival cascades like PI3K/Akt and MAPK/ERK, and the suppression of the pro-inflammatory NF-κB pathway.<sup>[2][3]</sup> This document provides a comprehensive overview of HMBA's physicochemical properties, its mechanism of action with a focus on key signaling pathways, and detailed protocols for fundamental experiments utilized to characterize its biological activity.

## Physicochemical Properties

**Hexamethylene Bisacetamide** is a white, crystalline powder.<sup>[4]</sup> Its stability is notable, with bulk samples retaining over 99% potency after 30 days at 60°C and aqueous solutions maintaining over 98% potency after 9 days at room temperature.<sup>[5]</sup> A summary of its key quantitative properties is presented below.

| Property             | Value                                                                                | Source(s) |
|----------------------|--------------------------------------------------------------------------------------|-----------|
| CAS Number           | 3073-59-4                                                                            | [5]       |
| Molecular Formula    | C <sub>10</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub>                        | [5][6]    |
| Molecular Weight     | 200.28 g/mol                                                                         | [5][6]    |
| IUPAC Name           | N-(6-acetamidohexyl)acetamide                                                        | [5]       |
| Synonyms             | HMBA, N,N'-Diacetyl-1,6-hexanediamine                                                | [4][7]    |
| Appearance           | White crystalline powder                                                             | [4]       |
| Melting Point        | 128-129 °C                                                                           | [7]       |
| Boiling Point        | 456.7 °C at 760 mmHg                                                                 |           |
| Density              | 0.974 g/cm <sup>3</sup>                                                              |           |
| Water Solubility     | >50 mg/mL; Soluble (5% w/v)                                                          | [5][7]    |
| Other Solubilities   | Soluble in ethanol.[4] DMF: 5 mg/mL, DMSO: 10 mg/mL, PBS (pH 7.2): 10 mg/mL.[8][9]   |           |
| Stability (Bulk)     | Retained 99.2% potency after 30 days at 60°C in the dark.                            | [5]       |
| Stability (Solution) | Aqueous solution (20 mg/mL) retained 98.2% potency after 9 days at room temperature. | [5]       |

## Mechanism of Action and Core Signaling Pathways

HMBA exerts its anti-neoplastic effects by inducing cellular differentiation and apoptosis through the modulation of multiple intracellular signaling pathways.[10] It is a potent inhibitor of key cell survival and proliferation cascades, including the PI3K/Akt and MAPK pathways.[2] Furthermore, HMBA represses the activity of the transcription factor NF-κB and can induce apoptosis via pathways involving Notch1 and p53.[2][10]

## Inhibition of Pro-Survival Pathways

HMBA treatment leads to the inhibition of the Akt and ERK/MAPK signaling cascades.<sup>[2]</sup> These pathways are critical for cell survival and are often hyperactivated in cancer. By inhibiting the phosphorylation and subsequent activation of key kinases like Akt, MEK1/2, and p44/p42 MAPK (ERK1/2), HMBA effectively halts downstream signaling that promotes cell proliferation and survival.<sup>[2][10]</sup>



[Click to download full resolution via product page](#)

HMBA inhibits the PI3K/Akt and MAPK pro-survival signaling pathways.

## Repression of NF-κB Activity

HMBA also functions as a potent repressor of the NF-κB signaling pathway. It can decrease the kinase activity of the IκB kinase (IKK) complex.<sup>[2]</sup> This inhibition prevents the phosphorylation and subsequent degradation of IκB $\alpha$ , the inhibitory subunit of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes, which are often involved in inflammation, cell survival, and proliferation.<sup>[2]</sup>



[Click to download full resolution via product page](#)

HMBA inhibits the NF-κB signaling pathway by targeting the IKK complex.

## Key Experimental Protocols

The following protocols are foundational for assessing the biological effects of HMBA on cancer cell lines.

### Cell Viability and Proliferation Assay (MTT-Based)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

#### Materials:

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized, stored at -20°C protected from light.
- Cell culture medium (serum-free for assay step).
- Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS).
- 96-well cell culture plates.
- Multi-well spectrophotometer (plate reader).

#### Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
- HMBA Treatment: Prepare serial dilutions of HMBA in culture medium. Remove the existing medium from the wells and add 100 µL of the HMBA-containing medium (or vehicle control). Typical concentrations for HMBA range from 1 mM to 10 mM.[10]
- Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO<sub>2</sub> incubator.
- MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]

- Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
- Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.[\[1\]](#)
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

## Erythroid Differentiation Assay (Benzidine Staining)

This assay is used to detect hemoglobin synthesis, a key marker of terminal erythroid differentiation in cell lines like Murine Erythroleukemia (MEL) cells.[\[5\]](#)[\[12\]](#) Benzidine reacts with the heme moiety of hemoglobin in the presence of hydrogen peroxide to produce a blue-colored product.[\[4\]](#)

### Materials:

- Benzidine Staining Solution: 0.2% benzidine dihydrochloride in 0.5 M acetic acid.[\[10\]](#)
- 3% Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>).
- Cell suspension (e.g., MEL cells cultured with and without 5 mM HMBA for 72-96 hours).
- Microscope slides and coverslips.
- Light microscope.

### Protocol:

- Cell Culture: Culture MEL cells in the presence of an inducing concentration of HMBA (typically 2.5-5 mM) for 72-96 hours.[\[10\]](#) Include an untreated control culture.
- Prepare Staining Reagent: Just prior to use, prepare the working staining solution. For every 1 mL of benzidine solution, add 4 µL of 3% H<sub>2</sub>O<sub>2</sub>. (Note: Benzidine is a known carcinogen

and must be handled with appropriate safety precautions).

- Staining: Mix a small volume (e.g., 50  $\mu$ L) of the cell suspension with an equal volume of the working staining solution on a microscope slide.
- Incubation: Incubate at room temperature for 2-5 minutes.[\[4\]](#)
- Microscopy: Place a coverslip over the cell suspension and observe under a light microscope.
- Scoring: Count at least 200 cells per sample. Differentiated, hemoglobin-producing cells will stain blue (benzidine-positive), while undifferentiated cells will remain colorless.[\[4\]](#)[\[10\]](#)
- Analysis: Calculate the percentage of benzidine-positive cells to determine the extent of differentiation.

## Western Blotting for Phosphorylated Akt and MAPK

This protocol allows for the detection and semi-quantification of the activated (phosphorylated) forms of key signaling proteins, providing insight into HMBA's effect on specific pathways.

### Materials:

- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- SDS-PAGE gels, running buffer, and electrophoresis apparatus.
- PVDF or nitrocellulose membranes, transfer buffer, and transfer apparatus.
- Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST).
- Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-phospho-p44/42 MAPK (ERK1/2)).
- Loading control antibody (e.g., anti- $\beta$ -actin or anti-GAPDH).
- HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).

- TBST (Tris-Buffered Saline with 0.1% Tween-20).
- Enhanced Chemiluminescence (ECL) detection reagents and imaging system.

**Protocol:**

- Cell Treatment and Lysis: Treat cells with HMBA (e.g., 5-10 mM) for a specified time (e.g., 30-480 minutes).[\[10\]](#) Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
- Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
- Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
- SDS-PAGE: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.[\[13\]](#)[\[14\]](#)
- Washing: Wash the membrane three times for 5-10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Washing: Repeat the washing step as in step 8.
- Detection: Incubate the membrane with ECL detection reagents and capture the chemiluminescent signal using an imaging system.
- Stripping and Reprobing (Optional): The membrane can be stripped of antibodies and reprobed with antibodies against total Akt, total ERK, or a loading control to confirm equal loading.

protein loading.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [broadpharm.com](http://broadpharm.com) [broadpharm.com]
- 2. Chemical differentiating agents. Differentiation of HL-60 cells by hexamethylenebis[acetamide] analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hexamethylene bisacetamide (HMBA) simultaneously targets AKT and MAPK pathway and represses NF kappaB activity: implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [spandidos-publications.com](http://spandidos-publications.com) [spandidos-publications.com]
- 5. Hexamethylene bisacetamide-induced differentiation of transformed cells: molecular and cellular effects and therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Differentiation effect of hexamethylene bisacetamide (HMBA) on mucoepidermoid carcinoma in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous measurement of the cell-differentiating agent hexamethylene bisacetamide and its metabolites by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [researchgate.net](http://researchgate.net) [researchgate.net]
- 9. [cellbiolabs.com](http://cellbiolabs.com) [cellbiolabs.com]
- 10. [veritastk.co.jp](http://veritastk.co.jp) [veritastk.co.jp]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Development of a MEL Cell-Derived Allograft Mouse Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [Hexamethylene Bisacetamide CAS number 3073-59-4 properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1673145#hexamethylene-bisacetamide-cas-number-3073-59-4-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)